molecular formula C24H19N3O3S B2551124 3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 496776-52-4

3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2551124
CAS No.: 496776-52-4
M. Wt: 429.49
InChI Key: FWDCYHDKHBUATM-UHFFFAOYSA-N
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Description

The compound 3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with a unique structure that includes a benzodiazole ring, a methylsulfanyl group, and a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzodiazole derivatives.

Scientific Research Applications

3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfanyl group may also play a role in its bioactivity by affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

2-[4-(2-methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c1-31-24-25-18-11-2-3-12-19(18)27(24)20(28)13-6-14-26-22(29)16-9-4-7-15-8-5-10-17(21(15)16)23(26)30/h2-5,7-12H,6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDCYHDKHBUATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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